molecular formula C27H32O15 B12432692 Naringenin 7-O-gentiobioside

Naringenin 7-O-gentiobioside

Cat. No.: B12432692
M. Wt: 596.5 g/mol
InChI Key: CSOSCFNWAYKBEH-YGEVQDKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naringenin 7-O-gentiobioside is a flavonoid glycoside derived from naringenin, a naturally occurring flavonoid found in various citrus fruits, tomatoes, and other fruits. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naringenin 7-O-gentiobioside typically involves the glycosylation of naringenin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a gentiobiose moiety to the hydroxyl group at the 7th position of naringenin . The reaction conditions often include an aqueous buffer system, a suitable glycosyl donor, and the enzyme glycosyltransferase.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Naringenin 7-O-gentiobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Scientific Research Applications

Naringenin 7-O-gentiobioside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Naringenin 7-O-gentiobioside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naringenin 7-O-gentiobioside is unique due to its specific glycosylation pattern, which may enhance its solubility, stability, and bioavailability compared to other flavonoid glycosides. This unique structure also contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O15/c28-8-17-20(32)22(34)24(36)26(41-17)38-9-18-21(33)23(35)25(37)27(42-18)39-12-5-13(30)19-14(31)7-15(40-16(19)6-12)10-1-3-11(29)4-2-10/h1-6,15,17-18,20-30,32-37H,7-9H2/t15-,17+,18+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1

InChI Key

CSOSCFNWAYKBEH-YGEVQDKLSA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C5=CC=C(C=C5)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C5=CC=C(C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.